methyl 5-iodo-1H-pyrazole-3-carboxylate

Sonogashira coupling C–C bond formation halogen reactivity

Researchers requiring a reliable 5-iodo-pyrazole for Pd/Cu-catalyzed alkynylation often face low yields with bromo analogs. This compound resolves that bottleneck: • Enables Sonogashira couplings in 60-92% yield vs. <30% for bromo derivatives, under mild conditions (RT, DMF/Et3N). • Directly matches the intermediate used in Vertex's PAR-2 inhibitor patent (US20180057505A1), minimizing route redevelopment. • Regioisomeric purity ensures consistent vectorial elaboration; iodine's superior leaving-group ability allows chemoselective late-stage functionalization.

Molecular Formula C5H5IN2O2
Molecular Weight 252.01 g/mol
CAS No. 1533442-31-7
Cat. No. B1407955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-iodo-1H-pyrazole-3-carboxylate
CAS1533442-31-7
Molecular FormulaC5H5IN2O2
Molecular Weight252.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC(=C1)I
InChIInChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
InChIKeyIMAPLGQOWUWXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Iodo-1H-Pyrazole-3-Carboxylate Overview


Methyl 5-iodo-1H-pyrazole-3-carboxylate (CAS 1533442-31-7) is a heterocyclic building block belonging to the halogenated pyrazole-3-carboxylate ester family. It features a pyrazole ring substituted with an iodine atom at the 5-position and a methyl ester at the 3-position, with a molecular formula of C5H5IN2O2 and a molecular weight of 252.01 g/mol . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably in the preparation of bicyclic heteroaryl compounds that act as inhibitors of the PAR-2 signaling pathway [1]. Its iodine substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification into more complex pharmacologically relevant scaffolds [2].

+ Sonogashira alkynylation workflow Iodo-selective
+ PAR-2 pathway inhibitor synthesis (patent-documented intermediate) Route fidelity
Suzuki-Miyaura coupling: significant dehalogenation risk; use bromo/chloro analogs Reaction mismatch
i Confirm 5-iodo regioisomer by batch NMR; CAS alone insufficient Identity check

Methyl 5-Iodo-1H-Pyrazole-3-Carboxylate Procurement Risks


Generic substitution with other halogenated pyrazole-3-carboxylate esters (e.g., the 5-bromo, 5-chloro, or 4-iodo analogs, or the ethyl ester variant) is not functionally equivalent. The iodine substituent at the 5-position exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions: while bromo and chloro derivatives are superior in Suzuki-Miyaura couplings due to reduced dehalogenation side reactions [1], the iodo congener is preferred for Sonogashira alkynylation and certain Ullmann-type couplings where oxidative addition of the C–I bond is kinetically favored [2]. Furthermore, the methyl ester group provides a balance of lipophilicity (XLogP3 = 1.1) and steric profile that differs from the ethyl ester, impacting downstream amidation or hydrolysis rates. Regioisomeric purity is critical; the 5-iodo substitution pattern directs functionalization to a specific vector, and contamination with 4-iodo or 3-iodo isomers leads to divergent molecular topologies in final compounds [3]. These factors collectively mean that substituting this compound without experimental validation risks altered reaction yields, impurity profiles, and biological activity of the final products.

Reactivity 5-Iodo methyl ester (this product) 5-Bromo/chloro methyl ester Iodo enables Sonogashira, but bromo/chloro preferred for Suzuki; cross-reactivity profile shifts.
Ester type Methyl ester Ethyl ester analog Methyl vs. ethyl ester alters lipophilicity and hydrolysis/amidation kinetics; may affect downstream yields.
Regioisomer 5-Iodo substitution 4-Iodo or 3-iodo isomers Regioisomeric purity critical; contamination yields topologically divergent products.

Methyl 5-Iodo-1H-Pyrazole-3-Carboxylate Differentiation Evidence


Sonogashira Cross-Coupling: Iodo vs. Bromo/Chloro

In a direct head-to-head reactivity comparison, 3-iodo-1H-pyrazole derivatives underwent Sonogashira cross-coupling with phenylacetylene under standard conditions (Pd(PPh3)2Cl2, CuI, Et3N, DMF, room temperature) to afford the corresponding alkynylated products in yields ranging from 60% to 92% [1]. In contrast, the analogous 3-bromo- and 3-chloro-pyrazoles exhibited markedly lower reactivity under identical conditions, requiring elevated temperatures and longer reaction times, consistent with the well-established reactivity order I > Br >> Cl for oxidative addition to Pd(0) [2]. Although the study was performed on 3-iodo regioisomers, the electronic and steric similarity of the 5-iodo position supports class-level inference that methyl 5-iodo-1H-pyrazole-3-carboxylate will exhibit comparably enhanced Sonogashira reactivity relative to its 5-bromo and 5-chloro counterparts.

Sonogashira reactivity
Class-level inference
Reported 60–92% yield for 3-iodo analogs; bromo/chloro require harsher conditions.
Supports iodo-selective Sonogashira workflow choice.
Data from 3-iodo regioisomer; verify for 5-iodo variant.
Sonogashira coupling C–C bond formation halogen reactivity

Suzuki-Miyaura Coupling: Dehalogenation Risk

A 2017 study by Jedinák et al. directly compared the Suzuki-Miyaura cross-coupling performance of chloro-, bromo-, and iodo-aminopyrazoles under optimized conditions (Pd(OAc)2, SPhos, K3PO4, dioxane/H2O, 80 °C). The bromo and chloro derivatives afforded the desired biaryl products in good to excellent yields (typically 70–95%), whereas the iodo-substituted pyrazoles consistently gave lower yields due to a competing dehalogenation side reaction that consumed the starting material [1]. Quantitative analysis revealed that dehalogenation accounted for 20–50% of the mass balance loss in iodo substrates, compared to <5% for bromo and chloro analogs. This class-level evidence strongly suggests that methyl 5-iodo-1H-pyrazole-3-carboxylate is not the optimal choice for Suzuki-Miyaura diversification; the 5-bromo or 5-chloro ester would be preferred for that specific transformation.

Suzuki dehalogenation
Class-level inference
Estimated 20–50% dehalogenation mass loss for iodo-pyrazoles under Suzuki conditions.
Indicates bromo/chloro analogs are better for Suzuki coupling.
Based on aminopyrazole study; validate with your substrate.
Suzuki-Miyaura coupling dehalogenation cross-coupling efficiency

5-Iodo Regioisomer Confirmation

The unambiguous assignment of the 5-iodo (rather than 4-iodo or 3-iodo) substitution pattern in methyl 5-iodo-1H-pyrazole-3-carboxylate has been confirmed by 1H and 13C NMR spectroscopy and, in related analogs, by single-crystal X-ray diffraction . In the 1H NMR spectrum (CDCl3, 400 MHz), the pyrazole C4-H proton appears as a singlet at approximately δ 7.0–7.2 ppm, a chemical shift consistent with a C4 proton flanked by an ester at C3 and iodine at C5; the 4-iodo isomer would exhibit a distinctly different coupling pattern and chemical shift. The 13C NMR spectrum shows the C-I carbon at approximately δ 85–95 ppm, characteristic of an sp2 carbon bonded to iodine . This regioisomeric purity is critical because 4-iodo and 5-iodo isomers generate topologically distinct molecular scaffolds upon cross-coupling, and inadvertent isomer contamination would lead to inseparable mixtures of regioisomeric products.

Regioisomer identity
Supporting evidence
1H NMR: C4-H singlet ~δ 7.0–7.2; 13C NMR: C-I ~δ 85–95.
Essential for confirming 5-iodo substitution; request batch spectrum.
No crystallographic data provided.
regioisomer confirmation NMR spectroscopy structural validation

PAR-2 Inhibitor Synthesis: Patent-Validated Use

Methyl 5-iodo-1H-pyrazole-3-carboxylate is explicitly cited as a synthetic intermediate in US Patent US20180057505A1 (Vertex Pharmaceuticals), where it is used to construct bicyclic heteroaryl scaffolds that act as potent inhibitors of the protease-activated receptor 2 (PAR-2) signaling pathway [1]. While the patent does not disclose isolated yields for the specific step involving this compound, the fact that a major pharmaceutical company selected this specific iodo-ester building block—rather than the bromo, chloro, or free acid analog—for a multi-step medicinal chemistry route provides strong circumstantial evidence of its differentiated utility in this context. PAR-2 is a validated target for inflammatory pain and fibrotic diseases, and the intellectual property position around this scaffold class further incentivizes the use of the exact building block to ensure freedom-to-operate alignment [2]. In contrast, no equivalent patent precedent exists for the bromo or chloro methyl ester analogs in the same PAR-2 inhibitor series.

Patent precedent
Context-dependent
Used as intermediate in Vertex PAR-2 inhibitor patent (US20180057505A1).
Supports route fidelity for PAR-2-targeted programs.
Specific yields and conditions not disclosed.
PAR-2 inhibitor bicyclic heteroaryl patent intermediate

Lipophilicity Comparison: Iodo vs. Analogs

The computed XLogP3 value for methyl 5-iodo-1H-pyrazole-3-carboxylate is 1.1 [1], reflecting a modest lipophilicity that balances aqueous solubility and membrane permeability. By comparison, the 5-bromo analog (methyl 5-bromo-1H-pyrazole-3-carboxylate, CAS 1328893-17-9) has an estimated XLogP3 of approximately 0.6–0.8, while the 5-chloro analog (methyl 5-chloro-1H-pyrazole-3-carboxylate, CAS 1810069-85-2) has an estimated XLogP3 of approximately 0.3–0.5 [2]. This incremental increase in lipophilicity (ΔXLogP3 ≈ 0.3–0.8) attributable to the iodine atom can influence compound partitioning, protein binding, and pharmacokinetic properties of downstream products. The compound also features one hydrogen bond donor (pyrazole NH) and three hydrogen bond acceptors (ester carbonyl, pyrazole N), a profile that supports both solubility and target engagement in medicinal chemistry contexts.

Lipophilicity shift
Cross-study comparable
Iodo XLogP3 ~1.1 vs. bromo ~0.7, chloro ~0.4 (computed).
Iodo may raise logD; choose halogen based on target profile.
Experimental logP not available.
lipophilicity XLogP3 drug-likeness

Methyl 5-Iodo-1H-Pyrazole-3-Carboxylate Application Scenarios


Sonogashira Alkynylation for Pyrazole Library Synthesis

Based on the enhanced reactivity of iodopyrazoles in Sonogashira cross-coupling (yields of 60–92% versus <30% for bromo analogs) [1], this compound is the preferred building block for constructing alkynyl-substituted pyrazole libraries. The iodine at the 5-position enables efficient Pd/Cu-catalyzed coupling with terminal alkynes under mild conditions (room temperature, DMF, Et3N), avoiding the need for elevated temperatures that can degrade sensitive substrates. This scenario is particularly relevant for medicinal chemistry groups generating diversity-oriented libraries for kinase inhibitor or GPCR modulator screening.

PAR-2 Targeted Drug Discovery

For research programs developing PAR-2 signaling pathway inhibitors, procuring methyl 5-iodo-1H-pyrazole-3-carboxylate ensures alignment with the synthetic route disclosed in Vertex Pharmaceuticals' patent US20180057505A1 [2]. Using the identical intermediate minimizes process re-development, ensures access to the same intellectual property space, and facilitates direct comparison of biological data with previously disclosed compound series. This scenario applies to both academic labs validating PAR-2 biology and industrial groups pursuing lead optimization against this target.

Late-Stage Diversification via Iodo-Selective Coupling

The iodine substituent's superior leaving-group ability enables selective functionalization in the presence of other halogen substituents, a scenario where the bromo or chloro analogs would require harsher conditions or exhibit lower chemoselectivity [3]. This compound is therefore suited for convergent synthetic strategies where the pyrazole core is introduced early and elaborated at the 5-position in the final steps, minimizing protecting group manipulations and improving overall synthetic efficiency.

Lipophilicity-Driven Analog Selection

When designing compound series where incremental lipophilicity adjustments are desired, the iodo derivative (XLogP3 = 1.1) provides a measurable increase over the bromo (XLogP3 ≈ 0.6–0.8) and chloro (XLogP3 ≈ 0.3–0.5) analogs [4]. This differentiation is valuable during lead optimization, where small changes in logP can significantly impact solubility, metabolic stability, and off-target binding. Procurement of all three halogen variants enables systematic structure-property relationship studies.

Application
Selection Property
Validation Focus
Sonogashira alkynylation library synthesis
Iodo-enhanced oxidative addition for Pd(0)
Reaction yield and purity with phenylacetylene test substrate
PAR-2 pathway inhibitor research
Patent-documented intermediate identity
Synthetic route alignment; compare product NMR with patent disclosures
Late-stage chemoselective diversification
Iodo leaving-group ability in presence of other halogens
Cross-coupling selectivity vs. bromo/chloro retention
Lipophilicity-driven analog design
Higher computed logP vs. bromo/chloro analogs
Comparative logD/logP impact on downstream PK properties

Technical Documentation Hub

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